molecular formula C21H26N2O2 B4431995 1-(2-methylphenyl)-4-(4-propoxybenzoyl)piperazine

1-(2-methylphenyl)-4-(4-propoxybenzoyl)piperazine

Cat. No. B4431995
M. Wt: 338.4 g/mol
InChI Key: UHOQMNPOLCJNSP-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-4-(4-propoxybenzoyl)piperazine, commonly known as MPBP, is a piperazine derivative that has been extensively studied for its pharmacological properties. This compound belongs to the class of psychoactive substances and has been found to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

MPBP acts as an SSRI by inhibiting the reuptake of serotonin in the brain, which increases the concentration of serotonin in the synaptic cleft. This leads to an increase in serotonin signaling, which is thought to be responsible for its therapeutic effects. MPBP also acts as a serotonin receptor agonist, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
MPBP has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. MPBP has also been shown to have anxiolytic and antipsychotic effects, which make it a potential treatment for anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

MPBP has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, which makes it easy to obtain and use in experiments. MPBP also has a well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin in the brain. However, MPBP also has some limitations for use in lab experiments. It is a psychoactive compound that can affect behavior and cognition, which can complicate the interpretation of results. MPBP also has potential side effects, which can affect the health and well-being of experimental subjects.

Future Directions

There are several future directions for research on MPBP. One area of research is to further investigate its potential therapeutic applications in the treatment of mood disorders, anxiety, and schizophrenia. Another area of research is to study the long-term effects of MPBP on brain function and behavior. Additionally, researchers could investigate the potential side effects of MPBP and develop strategies to mitigate them. Finally, researchers could investigate the use of MPBP as a tool for studying the role of serotonin in the brain and its relationship to behavior and cognition.
Conclusion:
In conclusion, MPBP is a piperazine derivative that has potential therapeutic applications in the treatment of various neurological disorders. It acts as an SSRI and a serotonin receptor agonist, which makes it a promising candidate for the treatment of mood disorders, anxiety, and schizophrenia. MPBP has several advantages for use in lab experiments, but also has potential side effects that need to be considered. There are several future directions for research on MPBP, which could lead to new insights into its therapeutic potential and its role in brain function and behavior.

Scientific Research Applications

MPBP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist, which makes it a promising candidate for the treatment of mood disorders. MPBP has also been shown to have anxiolytic and antipsychotic properties, which make it a potential treatment for anxiety and schizophrenia.

properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-16-25-19-10-8-18(9-11-19)21(24)23-14-12-22(13-15-23)20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOQMNPOLCJNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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